N-[(2S)oxiranylmethyl]acetamide

Chiral Chromatography Enantiomeric Separation Pharmaceutical Impurity Profiling

Pharmaceutical QC labs quantifying linezolid impurities per ICH Q3A/Q3B require the stereochemically pure (S)-enantiomer-not the racemate-to avoid co-elution artifacts during HPLC peak assignment. The racemic mixture (CAS 224323-49-3) or (R)-antipode (CAS 1313277-73-4) produce distinct elution profiles that compromise method specificity. This certified standard resolves that risk. • Baseline chiral HPLC resolution (Chiralpak IA) with defined RRT vs. linezolid API • Supports ANDA/DMF submissions with full CoA (HPLC, NMR, MS) • Dual applicability: Linezolid Impurity 44 & Brexpiprazole impurity standard

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 183805-10-9
Cat. No. B169186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2S)oxiranylmethyl]acetamide
CAS183805-10-9
Synonyms(S)-(+)-N-(oxiranylMethyl)acetaMide
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CO1
InChIInChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1
InChIKeyHBTVZPMDLRPWKZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2S)oxiranylmethyl]acetamide Overview


N-[(2S)oxiranylmethyl]acetamide (CAS 183805-10-9), also designated as Linezolid Impurity 44, is a chiral small-molecule epoxide-acetamide with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol [1]. It belongs to the amide class and features a stereochemically defined (S)-configured oxirane (epoxide) ring attached to an acetamide moiety, distinguishing it from its (R)-enantiomer (CAS 1313277-73-4) and the racemic mixture (CAS 224323-49-3, Linezolid Impurity 92) . The compound is primarily utilized as a certified reference standard in pharmaceutical quality control for the identification, quantification, and control of process-related impurities in the oxazolidinone antibiotic linezolid, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Workflow Pharmaceutical impurity reference standard for linezolid quality control
Selection Certified (S)-enantiomer for chiral HPLC method specificity and ANDA/DMF submissions
Use Context Stereochemical-control context; enantiomer-attribution review for impurity profiling

Why N-[(2S)oxiranylmethyl]acetamide Cannot Be Substituted


The (S)-stereochemistry of N-[(2S)oxiranylmethyl]acetamide is not a cosmetic attribute but a functional determinant of its chromatographic behavior, mass spectrometric signature, and regulatory acceptance as an impurity reference marker. Regulatory pharmacopoeial methods for linezolid require impurity identification based on relative retention time (RRT) and resolution from the active pharmaceutical ingredient (API) under validated HPLC conditions [1]. Substitution with the racemic mixture (CAS 224323-49-3) or the (R)-enantiomer (CAS 1313277-73-4) results in distinct chromatographic elution profiles—potentially introducing co-elution artifacts or misidentification during peak assignment—thereby compromising method specificity, accuracy, and compliance with ICH Q3A/Q3B impurity thresholds [2]. The epoxide ring in the (S)-enantiomer also exhibits a defined reactivity profile relevant to its formation pathway as a process-specific impurity during linezolid synthesis, meaning that alternative analogs may not recapitulate the same degradation or process-related impurity signature [3].

Stereochemical mismatch Racemate or (R)-enantiomer produce distinct HPLC elution profiles, which may introduce co-elution artifacts or peak misassignment in chiral methods.
Regulatory identity risk Pharmacopoeial impurity identification relies on relative retention time (RRT); alternative stereoisomers may invalidate method specificity required by ICH Q3A/Q3B.
Process-signature divergence Structurally similar impurities (e.g., imine-linked analogs) do not recapitulate the same degradation or process-related impurity signature.

N-[(2S)oxiranylmethyl]acetamide Differentiation Evidence


Chiral Configuration and Regulatory Identity

N-[(2S)oxiranylmethyl]acetamide (CAS 183805-10-9) is the single (S)-enantiomer, whereas the racemic mixture is cataloged as Linezolid Impurity 92 (CAS 224323-49-3) and the (R)-enantiomer as CAS 1313277-73-4 . Under the validated polar organic mode HPLC method using a Chiralpak IA column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:ethanol:n-butylamine:trifluoroacetic acid (96:4:0.10:0.16, v/v/v/v) at 254 nm detection, the (S)-enantiomer and its antipode are baseline-resolved, enabling accurate determination of enantiomeric purity in linezolid drug substance and drug product [1]. Substitution with the racemate would introduce an additional enantiomeric peak, invalidating the method's specificity and the calculated impurity percentage.

Chiral Resolution
Cross-study comparable
Baseline resolution vs. (R)-enantiomer under chiral HPLC
Enantiomer-attribution review supports regulatory method specificity
Racemate produces two distinct peaks; single peak confirms identity
Chiral Chromatography Enantiomeric Separation Pharmaceutical Impurity Profiling Linezolid Quality Control

Physicochemical Property Differentiation

The predicted water solubility of N-[(2S)oxiranylmethyl]acetamide is approximately 1 × 10⁶ mg/L at 25°C (estimated via WSKOW v1.41), with a computed log Kow of −1.16 and an XlogP of −0.8 . By comparison, structural analogs bearing additional hydrophobic substituents—such as 2-(4-fluoro-phenyl)-N-oxiranylmethyl-acetamide (MW 209.22 g/mol, PubChem CID 2756254)—exhibit significantly lower predicted aqueous solubility and higher logP values due to the added aromatic ring, altering their chromatographic retention and extraction behavior during impurity isolation [1]. The topological polar surface area (TPSA) of 41.6 Ų for the target compound places it well below the 75 Ų threshold associated with elevated toxicity risk in Pfizer's IVT dataset, a property not shared by larger oxazolidinone-related impurities [2].

Physicochemical Profile
Class-level inference
Predicted log Kow −1.16; TPSA 41.6 Ų
Supports aqueous sample preparation and minimal column binding
Computational estimates; data to verify experimentally
Physicochemical Properties Solubility Lipophilicity Drug Impurity Characterization

Process-Specific Impurity and Synthesis Pathway

N-[(2S)oxiranylmethyl]acetamide is explicitly documented as a process-related impurity and synthetic intermediate in linezolid manufacturing. The Schaus-Jacobsen dynamic kinetic resolution of racemic epichlorohydrin via enantioselective ring opening with TMSN₃ catalyzed by (salen)Cr(III)N₃ complex incorporates this compound as an intermediate en route to U-100592 (eperezolid) and structurally related oxazolidinone antibacterials . In contrast, Linezolid Impurity 36 (CAS 1345879-85-7) is chemically (S)-1-(4-chlorophenyl)-N-(oxiran-2-ylmethyl)methanimine, a distinct structural class with an imine linkage rather than an amide, and Linezolid Related Compound C (Tosylate) incorporates a tosylate counterion absent in Impurity 44 [1]. These structural differences translate into divergent chromatographic retention times and mass spectral fragmentation patterns, requiring compound-specific reference standards for unequivocal identification.

Process-Specific Impurity
Head-to-head
Amide-linked epoxide; distinct from imine-linked Impurity 36
Structural authentication prevents false-positive QC results
Different functional groups alter retention times and MS fragments
Process-Related Impurity Linezolid Synthesis Oxazolidinone Antibiotics Impurity Marker

Certified Reference Standard Availability

N-[(2S)oxiranylmethyl]acetamide is commercially available from multiple specialized impurity reference standard suppliers with certified purity specifications established by HPLC, 1H NMR, and MS. Typical purity specifications include ≥95% (BOC Sciences, H&D) and ≥98% (Bidepharm, ChemScene, Leyan) . Suppliers provide comprehensive Certificates of Analysis (CoA) including HPLC chromatograms, NMR spectra, and mass spectra to meet regulatory documentation requirements for ANDA and DMF submissions . In comparison, the racemic analog (CAS 224323-49-3) and certain other linezolid impurities may have more limited commercial availability or fewer suppliers offering full characterization data packages, creating procurement bottlenecks for quality control laboratories needing to establish impurity profiles on expedited timelines .

Reference Availability
Cross-study comparable
≥95% purity; multi-supplier COA with HPLC, NMR, MS
Supply chain resilience supports procurement and method validation
Certified characterization reduces in-house synthesis needs
Reference Standard Procurement Certificate of Analysis Pharmaceutical Quality Control ANDA Submission

Application Scenarios for N-[(2S)oxiranylmethyl]acetamide


Impurity Profiling for ANDA/DMF Submission

Pharmaceutical manufacturers developing generic linezolid formulations require N-[(2S)oxiranylmethyl]acetamide (Linezolid Impurity 44) as a certified reference standard for HPLC method validation, system suitability testing, and impurity quantification per ICH Q3A/Q3B guidelines. The validated stability-indicating LC method using a Chiralpak IA column achieves baseline resolution of this (S)-enantiomer from linezolid API and degradation products, enabling accurate determination of impurity levels in drug substance and finished dosage forms [1]. The compound's defined relative retention time and mass spectral signature permit its unequivocal identification in forced degradation studies and long-term stability testing, supporting the demonstration of method specificity required for regulatory submission .

Chiral Purity in Oxazolidinone Synthesis

N-[(2S)oxiranylmethyl]acetamide serves as a chiral building block and process impurity marker in the enantioselective synthesis of oxazolidinone antibacterials via the Schaus-Jacobsen route [1]. The compound's defined (S)-stereochemistry at the oxirane ring is critical for the stereochemical fidelity of downstream intermediates, as the ring-opening reaction with nucleophiles proceeds with inversion or retention of configuration depending on conditions. Analytical laboratories supporting process chemistry groups require the pure (S)-enantiomer—not the racemate—to establish chiral HPLC methods capable of monitoring enantiomeric excess and detecting the undesired (R)-antipode in reaction intermediates, ensuring that the final API meets the enantiomeric purity specification of ≥98% required by pharmacopoeial monographs .

Forced Degradation and Degradant Identification

The epoxide ring in N-[(2S)oxiranylmethyl]acetamide is susceptible to hydrolytic ring-opening under acidic, basic, and neutral aqueous conditions, forming the corresponding diol degradation product [1]. This reactivity profile makes the compound a valuable model analyte for developing stability-indicating methods that must distinguish between process impurities (present from synthesis) and degradation products (formed during storage). The compound's high predicted aqueous solubility (~1 × 10⁶ mg/L) and low log Kow (−1.16) facilitate its incorporation into aqueous stress-testing matrices without co-solvent artifacts that could confound degradation kinetics . Reference standards of this impurity enable mass balance studies in which the sum of assay value and impurity/degradant levels must approach 100% to demonstrate method accuracy .

Multi-Product Impurity Library Cross-Referencing

N-[(2S)oxiranylmethyl]acetamide is cataloged not only as Linezolid Impurity 44 but also as a Brexpiprazole impurity (ChemScene CS-0166034) [1]. This dual classification arises from the compound's generic epoxide-acetamide structure, which can appear as a process-related impurity in syntheses of structurally diverse pharmaceuticals that employ glycidyl acetamide intermediates. Analytical contract research organizations (CROs) and pharmaceutical quality control laboratories maintaining multi-product impurity reference libraries benefit from this cross-applicability, as a single characterized reference standard can support method development for multiple drug substances, reducing inventory complexity and procurement costs. The availability of CoA documentation with HPLC, NMR, and MS data from multiple suppliers ensures traceability and compliance across different regulatory jurisdictions .

Application
Selection Property
Validation Focus
Impurity profiling for regulatory submission
Certified chiral reference standard
Method specificity and ICH Q3A/Q3B impurity thresholds
Chiral purity monitoring in oxazolidinone synthesis
Stereochemical-control context
Enantiomeric excess determination and antipode detection
Forced degradation and degradant identification
Epoxide reactivity and aqueous solubility
Stability-indicating method development and mass balance studies
Multi-product impurity library cross-referencing
Cross-applicable reference standard identity
Inventory consolidation and multi-supplier documentation traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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